molecular formula C6H11NO3 B1598415 4-hydroxypiperidine-4-carboxylic Acid CAS No. 50289-06-0

4-hydroxypiperidine-4-carboxylic Acid

Cat. No.: B1598415
CAS No.: 50289-06-0
M. Wt: 145.16 g/mol
InChI Key: FKKPSFIMIQSISK-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Scientific Research Applications

Safety and Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the carboxyl group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-4-carboxylic acid is unique due to its specific functional groups and their positions on the piperidine ring.

Properties

IUPAC Name

4-hydroxypiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(9)6(10)1-3-7-4-2-6/h7,10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKPSFIMIQSISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403285
Record name 4-hydroxypiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-06-0
Record name 4-hydroxypiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 1-benzyl-4-hydroxypiperidine-4-carboxylic acid (1.0 g, 4.25 mmol) in EtOH (15.0 mL) was added palladium hydroxide (0.40 g, 40% w/w) at rt and the mixture stirred at rt for 20 h under H2 atmosphere. After completion of reaction (by TLC) the mixture was passed through celite and the solvent evaporated. The crude (0.70 g) residue was carried forward for next step without further purification. MS: 145.99 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxypiperidine-4-carboxylic Acid
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4-hydroxypiperidine-4-carboxylic Acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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